Diltiazem

説明

Stereochemical Context within Benzothiazepine (B8601423) Derivatives

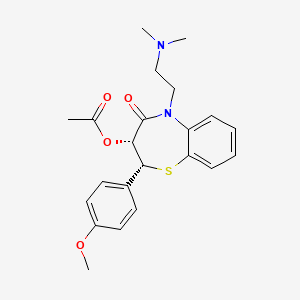

Diltiazem (B1670644) belongs to the benzothiazepine class of compounds, which are characterized by a fused benzene (B151609) and thiazepine ring system. nih.govwikipedia.org The this compound molecule possesses two chiral centers, leading to the possibility of four stereoisomers: d-cis, l-cis, d-trans, and l-trans. nih.gov The "cis" and "trans" designations refer to the relative orientation of the substituents on the thiazepine ring.

The pharmacological activity of this compound is highly dependent on its stereochemistry. The d-cis isomer, specifically the (2S,3S) configuration, is responsible for the potent vasodilating and antihypertensive effects by blocking L-type calcium channels. wikipedia.org In contrast, the other stereoisomers, including L-cis-diltiazem, exhibit significantly different or reduced pharmacological profiles. nih.gov For instance, research has shown that the potency of inhibiting the binding of d-cis-[3H]this compound to rabbit T-tubule calcium channels follows the order: d-cis > l-cis > d-trans = l-trans. nih.gov This highlights the critical role of the specific three-dimensional arrangement of atoms in determining the biological activity within the benzothiazepine family.

Historical Perspective of Enantiomeric Studies in Pharmacology

The study of enantiomers in pharmacology has a rich history, underscored by the understanding that biological systems, being chiral themselves, often interact differently with the enantiomers of a chiral drug. mdpi.com This can lead to one enantiomer being therapeutically active (the eutomer) while the other is less active or even responsible for undesirable effects (the distomer). mdpi.com

Early drug development often involved the use of racemic mixtures, which contain equal amounts of both enantiomers. However, a growing body of evidence has demonstrated significant differences in the pharmacokinetic and pharmacodynamic properties of individual enantiomers. mdpi.com For example, the beta-blocker propranolol's enantiomers show different rates of oral clearance and metabolism. nih.gov

The case of this compound exemplifies this principle. Initial preparations were likely racemic or of unspecified stereochemistry. drugfuture.com However, subsequent research focused on resolving the optical isomers and conducting stereospecific synthesis to isolate the more active d-cis enantiomer for clinical use. drugfuture.com This shift towards enantiopure drugs reflects a broader trend in pharmacology to develop safer and more effective medications by understanding and controlling stereochemistry. mdpi.com

Rationale for Dedicated L-cis-Diltiazem Research

The primary rationale for dedicated research on L-cis-diltiazem stems from its utility as a scientific tool to probe the stereospecificity of biological processes. By comparing the effects of L-cis-diltiazem with its pharmacologically active counterpart, d-cis-diltiazem, researchers can gain a deeper understanding of the structural requirements for drug-receptor interactions.

For instance, studies have utilized L-cis-diltiazem to investigate non-calcium channel-blocking effects. Research into the hepatoprotective properties of this compound revealed that d-cis-diltiazem could inhibit microsomal lipid peroxidation, an effect not observed with L-cis-diltiazem. iomcworld.comualberta.ca This stereospecificity suggests that the antioxidant effect is independent of the L-type calcium channel blockade and likely involves a different molecular target or mechanism that is sensitive to the drug's stereochemistry. iomcworld.comiomcworld.com

Furthermore, the binding of this compound enantiomers to calcium channel recognition sites has been shown to be stereospecific. nih.gov The differential effects of the d-cis and l-cis isomers on radioligand binding help to characterize the nature of the benzothiazepine receptor on the calcium channel. nih.gov Therefore, L-cis-diltiazem serves as an invaluable negative control and comparative compound in pharmacological and biochemical studies, allowing for the precise dissection of molecular mechanisms of action.

Data Tables

Table 1: Chemical Properties of this compound Stereoisomers

| Property | L-cis-Diltiazem | d-cis-Diltiazem |

| IUPAC Name | [(2R,3R)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate (B1210297) nih.gov | (2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate |

| Molecular Formula | C22H26N2O4S ontosight.ainih.gov | C22H26N2O4S nih.govdrugfuture.com |

| Molecular Weight | 414.51 g/mol ontosight.ai | 414.52 g/mol drugfuture.com |

| Melting Point | 145-147°C ontosight.ai | Not specified |

| Solubility | Soluble in DMSO and ethanol (B145695) ontosight.ai | Not specified |

Table 2: Research Findings on this compound Enantiomers

| Research Area | Finding | Reference |

| Calcium Channel Binding | The potency of inhibiting d-cis-[3H]this compound binding is d-cis > l-cis. nih.gov | nih.gov |

| Hepatoprotection | d-cis-diltiazem shows antioxidant properties by suppressing free radical levels in microsomes, while L-cis-diltiazem is without effect. iomcworld.com | iomcworld.comualberta.ca |

| Radioligand Binding Modulation | At 37°C, only the d-cis isomer stimulated (+)-[3H]PN200-110 binding, while the l-cis isomer inhibited it. nih.gov | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUGRBWQSSZJOP-RTWAWAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022940 | |

| Record name | (+)-Diltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diltiazem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes | |

| Record name | DILTIAZEM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in methanol or chloroform, In water, 465 mg/l @ 25 °C, 1.68e-02 g/L | |

| Record name | Diltiazem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DILTIAZEM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diltiazem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White crystalline powder | |

CAS No. |

56209-45-1, 42399-41-7 | |

| Record name | dl-cis-Diltiazem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56209-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diltiazem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42399-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diltiazem [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042399417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056209451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diltiazem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Diltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diltiazem | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILTIAZEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE92BBP03H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DILTIAZEM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diltiazem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187-188, 212 °C (decomposes), 231 °C | |

| Record name | Diltiazem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DILTIAZEM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diltiazem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Supramolecular Interactions of L Cis Diltiazem

Stereospecificity in Molecular Recognition

Stereoisomers, such as L-cis- and D-cis-diltiazem, have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. derangedphysiology.com This difference is critical in molecular recognition by biological receptors, leading to significant variations in pharmacological activity.

The binding of diltiazem (B1670644) isomers to calcium channels is highly stereospecific. nih.gov When competing for the d-cis-[3H]this compound binding site on rabbit T-tubule Ca2+ channels, the order of potency is D-cis > L-cis > D-trans = L-trans. nih.gov This demonstrates a clear preference of the benzothiazepine (B8601423) receptor for the D-cis configuration.

This stereoselectivity is even more pronounced when considering different types of ion channels. D-cis-diltiazem is a potent blocker of L-type Ca2+ channels, while L-cis-diltiazem is significantly less effective. guidetopharmacology.org Conversely, L-cis-diltiazem is a more effective blocker of CNG channels than its D-cis counterpart. nih.govbiorxiv.org For instance, at a concentration of 100 μM, L-cis-diltiazem blocked ~92% of rod CNG channel activity, whereas D-cis-diltiazem blocked only ~36%. biorxiv.org In cone CNG channels, the same concentration of L-cis-diltiazem produced a ~43% block, compared to just ~11% for the D-cis isomer. biorxiv.org

| Channel Type | % Inhibition by D-cis-diltiazem | % Inhibition by L-cis-diltiazem | Reference |

|---|---|---|---|

| Rod CNG Channel | ~36% | ~92% | biorxiv.org |

| Cone CNG Channel | ~11% | ~43% | biorxiv.org |

Cellular assays confirm the enantiomeric selectivity observed in binding studies. In isolated guinea-pig ventricular myocytes, D-cis-diltiazem is a potent L-type Ca2+ channel blocker, while L-cis-diltiazem primarily affects voltage-dependent Na+ channels. nih.gov

Studies on heterologously expressed photoreceptor CNG channels in Xenopus oocytes have systematically characterized the differential effects. biorxiv.org L-cis-diltiazem has a much stronger inhibitory effect than D-cis-diltiazem on both rod and cone CNG channels, especially at high, pathological concentrations of cGMP. biorxiv.org This effect is also voltage-dependent, though the voltage dependence for L-cis-diltiazem's effect is weaker than that for the D-cis isomer. biorxiv.org

Interestingly, this pronounced stereoselectivity is not universal across all channel subtypes. When tested on the Cav1.4α1 L-type calcium channel, a subtype found in the retina, both L-cis- and D-cis-diltiazem blocked the channel with almost identical and relatively low potencies (IC50 values of 74.8 µM and 91.6 µM, respectively). arvojournals.org This finding is unexpected, as other L-type channels typically show a much higher affinity for the D-cis isomer. arvojournals.org

Comparative Binding Profiles with D-cis-Diltiazem

Allosteric Modulation and Conformational Dynamics

Allosteric modulation occurs when a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's affinity for other ligands. annualreviews.org this compound is known to interact allosterically with other Ca2+ channel blockers. For example, D-cis-diltiazem typically stimulates the binding of dihydropyridine (B1217469) (DHP) antagonists like isradipine (B148454) to L-type Ca2+ channels at 37°C. nih.govnih.gov

In contrast, the stereoisomers of this compound exhibit different allosteric behaviors. At 37°C, L-cis-diltiazem, as well as the trans-isomers, inhibit the binding of the DHP (+)-[3H]PN200-110, whereas only the D-cis isomer stimulates it. nih.gov This indicates that the stereochemical configuration is crucial for the nature of the allosteric interaction with the dihydropyridine binding site.

Structural studies using X-ray crystallography on a model Ca2+ channel (CaVAb) have provided atomic-level insights into these interactions. nih.gov These studies show that this compound binds in the central cavity of the channel, physically blocking ion conduction. nih.gov The binding of another Ca2+ channel blocker, amlodipine (B1666008) (a DHP), at a distinct site allosterically modulates the this compound binding site. nih.gov This results in two different binding poses for this compound, suggesting that the presence of an allosteric modulator can alter the conformation and affinity of the this compound binding pocket. nih.gov

The conformational dynamics of the this compound molecule itself have also been studied. In solution, this compound hydrochloride can undergo a diastereoisomerization process, where the 1,5-benzothiazepine (B1259763) ring inverts its conformation. This dynamic behavior, involving an equilibrium between different twist-boat conformations, could influence how the molecule presents itself to the binding site on the receptor protein.

Advanced Electrophysiological Investigations of L Cis Diltiazem

Modulation of Ion Channel Gating Mechanisms

L-cis-diltiazem, a stereoisomer of diltiazem (B1670644), has been a significant pharmacological tool for investigating the function of cyclic nucleotide-gated (CNG) channels. Unlike its d-cis counterpart, which is known for its action on L-type calcium channels, l-cis-diltiazem exhibits a specific inhibitory effect on CNG channels. nih.gov This has allowed researchers to probe the intricate gating mechanisms of these channels, which are crucial for sensory transduction pathways like vision and olfaction. nih.gov

Cyclic Nucleotide-Gated (CNG) Channels

CNG channels are non-selective cation channels that are directly activated by the binding of cyclic nucleotides, such as cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP). They are essential components in phototransduction and olfactory signal transduction. nih.gov Structurally, they are part of the superfamily of voltage-gated-like ion channels, typically forming heterotetramers of A (CNGA) and B (CNGB) subunits. nih.govpnas.org The interaction of l-cis-diltiazem with different CNG channel subtypes has revealed key insights into their structure and function.

The native CNG channel in rod photoreceptors is a heterotetramer, typically composed of three CNGA1 subunits and one CNGB1 subunit. nih.govrcsb.org L-cis-diltiazem effectively blocks these native rod CNG channels. nih.gov Interestingly, homomeric channels formed solely by CNGA1 subunits are significantly less sensitive to l-cis-diltiazem, highlighting the critical role of the CNGB1 subunit in conferring high-affinity blockade. nih.govguidetopharmacology.org

Cryo-electron microscopy studies have provided a structural basis for this observation, revealing that l-cis-diltiazem binds within the pore of the channel. nih.gov The blocking action is not due to specific interactions with the CNGB1 subunit itself, but rather the asymmetrical gating of the heterotetrameric channel that the presence of CNGB1 induces. nih.gov The affinity of l-cis-diltiazem for the rod channel is in the low micromolar range and is voltage-dependent. nih.gov For instance, in excised patches from salamander rod photoreceptors, the half-maximal inhibitory concentration (K1/2) was found to be approximately 1 µM at a membrane potential of +30 mV. nih.gov

Table 1: L-cis-diltiazem Interaction with Rod-type CNGA1 Channels

| Parameter | Value | Reference |

|---|---|---|

| Typical Subunit Composition | 3 CNGA1 : 1 CNGB1 | nih.govrcsb.org |

| L-cis-diltiazem Sensitivity | High in heteromeric (CNGA1/CNGB1) channels | nih.govguidetopharmacology.org |

| L-cis-diltiazem Sensitivity | Low in homomeric (CNGA1) channels | nih.gov |

| Binding Site | Channel pore | nih.gov |

| K1/2 (Salamander Rods, +30 mV) | ~1 µM | nih.gov |

The CNG channels in olfactory sensory neurons are also heterotetramers, composed of CNGA2, CNGA4, and CNGB1b subunits, typically in a 2:1:1 ratio. nih.govuniprot.org L-cis-diltiazem also blocks these olfactory CNG channels, although with a lower affinity compared to rod channels. nih.gov The half-maximal inhibition for olfactory channels is in the range of 50 µM. nih.gov

The presence of the CNGB1b subunit in the heteromeric olfactory channel enhances the sensitivity to l-cis-diltiazem compared to channels formed by CNGA2 alone. genecards.org This modulation by the beta subunit underscores a common principle in the pharmacology of CNG channels. L-cis-diltiazem has been utilized as a tool to confirm the heteromeric nature of expressed olfactory channels and to study their role in processes beyond olfaction, such as adenosine-induced calcium influx in vascular endothelial cells. ahajournals.org

Table 2: L-cis-diltiazem Interaction with Olfactory-type CNGA2 Channels

| Parameter | Value | Reference |

|---|---|---|

| Typical Subunit Composition | 2 CNGA2 : 1 CNGA4 : 1 CNGB1b | nih.govuniprot.org |

| L-cis-diltiazem Affinity | Lower than rod channels | nih.gov |

| K1/2 | ~50 µM | nih.gov |

| Effect of CNGB1b subunit | Enhances sensitivity to l-cis-diltiazem | genecards.org |

In cone photoreceptors, the CNG channel is a heterotetramer of CNGA3 and CNGB3 subunits. nih.gov Similar to other CNG channels, the cone channel is also blocked by l-cis-diltiazem. The affinity of l-cis-diltiazem for cone channels is, however, lower than for rod channels, with a dissociation constant an order of magnitude larger. nih.govsemanticscholar.org

The presence of the CNGB3 subunit is a key determinant for l-cis-diltiazem sensitivity. nih.govrupress.org Homomeric CNGA3 channels are largely insensitive to the blocking effects of l-cis-diltiazem. nih.gov Therefore, l-cis-diltiazem is frequently used as a pharmacological marker to confirm the formation of functional heteromeric CNGA3/CNGB3 channels in expression systems. nih.govrupress.org Studies on cone channels with disease-associated mutations in the CNGB3 subunit have shown altered sensitivity to l-cis-diltiazem, further implicating the role of this subunit in the drug's interaction with the channel. researchgate.net

Table 3: L-cis-diltiazem Interaction with Cone-type CNGA3 Channels

| Parameter | Value | Reference |

|---|---|---|

| Typical Subunit Composition | CNGA3 and CNGB3 | nih.gov |

| L-cis-diltiazem Affinity | Lower than rod channels | nih.govsemanticscholar.org |

| Role of CNGB3 subunit | Essential for l-cis-diltiazem sensitivity | nih.govrupress.org |

| Use in Research | Marker for heteromeric channel formation | nih.govrupress.org |

A characteristic feature of the interaction between l-cis-diltiazem and CNG channels is its voltage dependence. guidetopharmacology.org The block is more pronounced at positive membrane potentials and diminishes at negative potentials. nih.gov This voltage-dependent block results in an inward rectification of the current-voltage relationship in the presence of the blocker. semanticscholar.org

For rod channels, the dissociation constant for l-cis-diltiazem can increase by a factor of 5 to 10 at negative voltages compared to positive voltages. nih.govsemanticscholar.org For example, in one study on rod patches, the dissociation constant was 0.4 µM at +30 mV and increased to 2.6 µM at -30 mV. semanticscholar.org A similar, though less pronounced, voltage dependence is observed for cone channels. semanticscholar.org This voltage-dependent action suggests that the binding site for l-cis-diltiazem is located within the ion permeation pathway of the channel, and the movement of the charged drug molecule into and out of its binding site is influenced by the membrane electric field.

L-cis-diltiazem has been shown to reversibly inhibit the cGMP-activated current in both rod and cone photoreceptors. semanticscholar.orgnih.govpnas.org This inhibition is a direct block of the CNG channel conductance, rather than an interference with the enzymatic cascade that regulates cGMP levels. scite.ai The application of l-cis-diltiazem to the intracellular side of an excised membrane patch from a rod outer segment leads to a reversible inhibition of the cGMP-activated current. nih.govpnas.org When applied extracellularly to intact photoreceptor cells, it also effectively blocks the light-sensitive current. nih.govscite.ai

In molluscan extra-ocular photoreceptors, l-cis-diltiazem has been found to block cGMP-activated K+ channels, suggesting its utility in studying CNG channels across different species. nih.gov The stereospecificity of this effect is notable, as the d-cis isomer of this compound has little to no significant effect on these cGMP-activated currents. nih.govpnas.org This specificity makes l-cis-diltiazem an invaluable tool for identifying and characterizing the conductance mechanism in photoreceptors. nih.govpnas.org

Voltage-Dependent Blockade of CNG Channels

Voltage-Gated Sodium Channels (I(Na))

L-cis-diltiazem, a stereoisomer of the L-type Ca2+ channel blocker D-cis-diltiazem, has been shown to interact significantly with voltage-gated sodium channels (I(Na)). nih.gov This interaction is a key aspect of its electrophysiological profile and contributes to its cardioprotective effects, which are distinct from those of its D-cis counterpart. nih.govnih.gov

Research conducted on isolated guinea-pig left ventricular myocytes has demonstrated that L-cis-diltiazem inhibits the voltage-dependent Na+ current (I(Na)) in a dose-dependent manner. nih.gov The potency of this inhibition is heavily dependent on the membrane holding potential, which reflects the state of the sodium channels. At a holding potential of -140 mV, where most channels are in a resting state, the dissociation constant (Kd) was found to be 729 µM. nih.gov However, at a holding potential of -80 mV, which increases the proportion of channels in the inactivated state, the Kd value dropped to 9 µM, indicating a much higher affinity for inactivated channels. nih.gov This inhibition occurs without altering the current-voltage relationship for the sodium current. nih.gov

Table 1: Dose-Dependent Inhibition of I(Na) by L-cis-Diltiazem

| Holding Potential | Dissociation Constant (Kd) | Channel State Preference |

|---|---|---|

| -140 mV | 729 µM | Resting State |

| -80 mV | 9 µM | Inactivated State |

Data derived from studies on isolated guinea-pig left ventricular myocytes. nih.gov

Use-Dependent Block of I(Na)

L-type Calcium Channels (Cav1.2)

While its isomer, D-cis-diltiazem, is well-known as a potent L-type calcium channel blocker, L-cis-diltiazem displays a distinct and generally less potent pharmacological profile concerning Cav1.2 channels. arvojournals.orgresearchgate.net

The two stereoisomers of this compound show significant differences in their effects on L-type calcium channels. D-cis-diltiazem is a substantially more effective blocker of Cav1.2 channels than its L-cis counterpart. researchgate.net Studies on chimeric calcium channels have shown that D-cis-diltiazem produces an efficient use-dependent block of the barium current (I(Ba)) through these channels, whereas L-cis-diltiazem is much less effective under the same conditions. researchgate.net

In some specific channel subtypes, such as Cav1.4α1 found in the retina, this stereoselectivity is less pronounced. Unexpectedly, both L-cis-diltiazem and D-cis-diltiazem blocked Cav1.4α1 channels with almost equal, though only moderate, sensitivity, with IC50 values in the micromolar range (74.8 µM for L-cis and 91.6 µM for D-cis). arvojournals.org This is a surprising finding, as the affinity of D-cis-diltiazem for other L-type calcium channels is typically much higher than that of the L-cis isomer. arvojournals.org

It is also noteworthy that while D-cis-diltiazem's primary action is on voltage-gated calcium channels, L-cis-diltiazem can act more strongly on other types of channels, such as cyclic nucleotide-gated (CNG) channels. biorxiv.orgahajournals.org

Table 2: Comparative Effects of this compound Isomers on Ion Channels

| Compound | Channel Type | Effect | Potency/Concentration |

|---|---|---|---|

| L-cis-diltiazem | Cav1.2 | Weak use-dependent block. researchgate.net | Less potent than D-cis-diltiazem. researchgate.net |

| D-cis-diltiazem | Cav1.2 | Efficient use-dependent block. researchgate.net | IC50 of ~45 µM. arvojournals.org |

| L-cis-diltiazem | Cav1.4α1 | Moderate block. arvojournals.org | IC50 of ~75 µM. arvojournals.org |

| D-cis-diltiazem | Cav1.4α1 | Moderate block. arvojournals.org | IC50 of ~92 µM. arvojournals.org |

| L-cis-diltiazem | Rod CNGC | Strong inhibition. biorxiv.org | ~92% block at 100 µM. biorxiv.org |

| D-cis-diltiazem | Rod CNGC | Weaker inhibition. biorxiv.org | ~36% block at 100 µM. biorxiv.org |

IC50 values and block percentages are context-dependent and derived from specific experimental conditions. arvojournals.orgresearchgate.netarvojournals.orgbiorxiv.org

The molecular determinants for this compound's interaction with the Cav1.2 α1 subunit have been identified within the transmembrane segments IIIS6 and IVS6. nih.govnih.gov Alanine scanning mutagenesis studies on these regions have pinpointed specific amino acid residues that are critical for this compound sensitivity. researchgate.netnih.gov

The most significant decrease in channel block by D-cis-diltiazem was observed when two adjacent residues in the IIIS6 segment, Phenylalanine-1164 (Phe1164) and Valine-1165 (Val1165), were mutated to alanine. nih.gov These mutations were found to slow the channel's inactivation kinetics. researchgate.netnih.gov The mutation of Val1165, in particular, largely prevented the this compound-induced delay in current recovery from inactivation, suggesting it plays a crucial role in controlling the dissociation of the bound this compound molecule. researchgate.netnih.gov These findings suggest a model where the reduced this compound block in these mutants is due to slower inactivation kinetics and, in the case of the V1165A mutant, an accelerated recovery from the drug-blocked state. nih.gov

Influence on Channel Inactivation Kinetics and Recovery from Block

L-cis-diltiazem exhibits a pronounced influence on the inactivation kinetics of sodium channels. Studies have shown that L-cis-diltiazem has a higher affinity for the inactivated state of Na+ channels. nih.gov This is evidenced by a leftward shift in the steady-state inactivation curve and a delay in the recovery from inactivation. nih.gov This preferential binding to the inactivated state contributes to a use-dependent block of the sodium current (INa). nih.gov

The effect of this compound on the recovery from block has been investigated in the context of L-type Ca2+ channels. This compound delays the recovery of the channel by promoting a current component that recovers slowly. nih.gov For instance, mutations in specific amino acid residues within the channel can prevent this effect, leading to accelerated recovery from the drug block. nih.gov

The recovery of cyclic nucleotide-gated (CNG) channels after the removal of L-cis-diltiazem has been observed to be a two-phase process. biorxiv.org A fast recovery phase is followed by a much slower phase, which can take several minutes. biorxiv.org This biphasic recovery may suggest the existence of multiple binding sites for L-cis-diltiazem within the channel's pore, each with a different affinity. biorxiv.org The washout of the blocking effect appears to be accelerated when the channel closes simultaneously with the removal of the blocker. biorxiv.org

Lysophosphatidylcholine-Induced Currents

L-cis-diltiazem has been shown to inhibit currents induced by lysophosphatidylcholine (B164491) (LPC). nih.gov In isolated guinea-pig left ventricular myocytes, L-cis-diltiazem inhibits LPC-induced currents in a concentration range similar to that which inhibits the voltage-dependent Na+ current. nih.govresearchgate.net This inhibition of LPC-activated non-selective cation channels is believed to contribute to the cardioprotective effects of L-cis-diltiazem. nih.govresearchgate.net

However, the effect of this compound on LPC-induced currents is not universal across all cell types. In murine microglia, for example, this compound failed to block LPC-induced currents. nih.gov

Cellular Electrophysiological Responses

Isolated Myocyte Studies (e.g., Guinea Pig Ventricular Myocytes)

In isolated guinea pig ventricular myocytes, L-cis-diltiazem has been demonstrated to inhibit the voltage-dependent sodium current (INa) in a dose-dependent manner. nih.gov This inhibition occurs without altering the current-voltage relationship for INa. nih.gov The dissociation constants (Kd) for this inhibition are dependent on the holding potential, indicating a voltage-dependent block. nih.govresearchgate.net

Specifically, the Kd values were found to be 729 µM at a holding potential of -140 mV and 9 µM at -80 mV. nih.govresearchgate.net This suggests that L-cis-diltiazem has a significantly higher affinity for Na+ channels at more depolarized potentials, where a larger fraction of channels are in the inactivated state. nih.gov

Furthermore, L-cis-diltiazem has been shown to attenuate the increase in intracellular Ca2+ concentration ([Ca2+]i) induced by metabolic inhibition in guinea pig myocytes. nih.gov This effect is thought to be a key mechanism behind its cardioprotective properties. nih.gov The rise in [Ca2+]i during metabolic stress was suppressed by L-cis-diltiazem, but not by the L-type Ca2+ channel blocker nitrendipine, suggesting a mechanism independent of L-type Ca2+ channel blockade in this context. nih.gov

| Cell Type | Current/Parameter | Effect of L-cis-diltiazem | Holding Potential | Kd | Reference |

| Guinea Pig Ventricular Myocytes | INa | Inhibition | -140 mV | 729 µM | nih.govresearchgate.net |

| Guinea Pig Ventricular Myocytes | INa | Inhibition | -80 mV | 9 µM | nih.govresearchgate.net |

| Guinea Pig Ventricular Myocytes | [Ca2+]i increase (metabolic inhibition) | Attenuation | N/A | 10 µM (concentration used) | nih.gov |

| Guinea Pig Ventricular Myocytes | Lysophosphatidylcholine-induced currents | Inhibition | N/A | Similar concentration range as INa inhibition | nih.govresearchgate.net |

Neuronal Electrophysiology (e.g., Hippocampal CA1 Pyramidal Neurons)

In hippocampal CA1 pyramidal neurons, L-cis-diltiazem has been identified as an inhibitor of cyclic nucleotide-gated (CNG) channels. nih.govnih.gov These channels contribute to a prolonged membrane depolarization known as a plateau potential, which is observed under conditions of muscarinic receptor activation and Ca2+ entry. nih.govnih.gov

The current underlying this plateau potential, referred to as Itail, is reversibly depressed by L-cis-diltiazem. nih.govnih.gov Studies have shown that 100 µM L-cis-diltiazem significantly reduces the area of Itail. jneurosci.org This indicates that L-cis-diltiazem can modulate neuronal excitability by acting on CNG channels. nih.govnih.gov The activation of these CNG channels is linked to an increase in intracellular cGMP levels, which occurs following Ca2+ influx combined with muscarinic receptor activation. nih.govnih.gov

| Neuron Type | Channel/Current | Effect of L-cis-diltiazem | Concentration | Finding | Reference |

| Hippocampal CA1 Pyramidal Neurons | CNG channels (Itail) | Reversible depression | 100 µM | Reduced Itail area from -1.8 ± 0.4 nA·sec to -0.4 ± 0.05 nA·sec | nih.govjneurosci.org |

Photoreceptor Electrophysiology

L-cis-diltiazem is a known blocker of cyclic nucleotide-gated (CNG) channels in photoreceptors. nih.gov It reversibly inhibits the cGMP-activated current when applied to the intracellular side of an excised membrane patch from a rod outer segment. nih.gov When applied to intact rod cells, L-cis-diltiazem reversibly blocks a significant portion of the light response. nih.gov

The inhibitory effect of L-cis-diltiazem on CNG channels is more potent than that of its stereoisomer, d-cis-diltiazem. biorxiv.orgnih.gov This stereospecificity highlights a specific binding site for L-cis-diltiazem on the CNG channel. nih.gov The block of CNG channels by L-cis-diltiazem is also voltage-dependent. biorxiv.org

In studies on heterologously expressed rod and cone CNG channels, L-cis-diltiazem demonstrated a stronger inhibitory effect on rod CNGCs compared to cone CNGCs, especially at pathologically high cGMP concentrations. biorxiv.org For instance, at a high cGMP concentration, 100 µM L-cis-diltiazem blocked approximately 92% of rod CNGC activity, while the same concentration blocked about 43% of cone CNGC activity. biorxiv.org

L-cis-diltiazem also affects L-type Ca2+ channels (LTCCs) in the retina, specifically the Cav1.4α1 subunit, which is a major component of the retinal L-type Ca2+ current. arvojournals.org Interestingly, both L-cis-diltiazem and d-cis-diltiazem block IBa through Cav1.4α1 with nearly identical IC50 values, which is unexpected as d-cis-diltiazem is typically much more potent on other LTCCs. arvojournals.org

| Photoreceptor Component | Channel/Current | Effect of L-cis-diltiazem | Key Findings | Reference |

| Rod Outer Segment | cGMP-activated current | Reversible inhibition | Blocks a large part of the light response in intact rods. nih.gov | nih.gov |

| Rod CNG Channels | cGMP-activated current | Inhibition | ~92% block with 100 µM L-cis-diltiazem at high cGMP. biorxiv.org | biorxiv.org |

| Cone CNG Channels | cGMP-activated current | Inhibition | ~43% block with 100 µM L-cis-diltiazem at high cGMP. biorxiv.org | biorxiv.org |

| Retinal L-type Ca2+ channels (Cav1.4α1) | IBa | Block | IC50 of 74.8 ± 8.3 µM. arvojournals.org | arvojournals.org |

Cellular and Subcellular Mechanistic Studies of L Cis Diltiazem

Intracellular Calcium Homeostasis Regulation

L-cis-diltiazem influences the delicate balance of intracellular calcium, a critical second messenger in numerous cellular processes. Its effects are observed in the attenuation of calcium overload, modulation of ion exchangers, and influence on mitochondrial calcium dynamics.

L-cis-diltiazem has demonstrated a capacity to mitigate conditions of intracellular calcium overload, a state detrimental to cell health and survival. In a model using isolated guinea pig myocytes, calcium overload was induced by metabolic inhibition with carbonyl cyanide m-chlorophenylhydrazone (CCCP). nih.gov This treatment led to a significant elevation in intracellular Ca2+ concentration ([Ca2+]i) and sustained cell contracture. nih.gov The application of 10 µM L-cis-diltiazem was found to attenuate this increase in [Ca2+]i, suggesting a protective effect against cellular damage caused by metabolic stress and subsequent energy repletion. nih.gov Further studies have also indicated that L-cis-diltiazem can protect cardiac myocytes from veratridine-induced Ca2+ overload. nih.gov

Table 1: Effect of L-cis-Diltiazem on Intracellular Calcium Overload

| Cellular Model | Condition | Treatment | Key Finding | Source |

|---|

The mechanism by which L-cis-diltiazem attenuates calcium overload appears to be linked to the modulation of the sodium-calcium exchanger (NCX). The NCX is a bidirectional transporter that plays a crucial role in cellular calcium extrusion. researchgate.net In experiments with guinea pig myocytes, the calcium overload induced by metabolic inhibition was suppressed by KB-R7943, a specific inhibitor of the NCX. nih.gov This finding suggests that the Ca2+ influx leading to overload under these conditions is mediated by the reverse mode of the NCX. nih.govphysiology.org The ability of L-cis-diltiazem to counteract this Ca2+ increase points towards an inhibitory action on the Na+/Ca2+ exchange mechanism, contributing to its cardioprotective effects. nih.govnih.gov While d-cis-diltiazem at a concentration of 10 µM did not affect Na+-dependent Ca2+ transport in isolated sarcolemmal vesicles, the actions of L-cis-diltiazem are linked to inhibiting Na+ channels, which would in turn affect the electrochemical gradients driving the NCX. nih.govoup.com

Table 2: Stereospecificity of Diltiazem (B1670644) Isomers on Mitochondrial Sodium-Induced Calcium Release

| Compound | IC₅₀ for Inhibition of Na+-induced Ca²⁺ Release | Potency Note | Source |

|---|---|---|---|

| d-cis-diltiazem | 4.5 µmol/L | Highly potent | nih.gov |

The influence of this compound on mitochondrial calcium transport is markedly stereospecific. nih.gov The d-cis isomer of this compound effectively inhibits sodium-induced calcium release from heart mitochondria. nih.govoup.com This inhibition leads to a net gain of calcium by the mitochondria, which can increase the intramitochondrial calcium concentration. nih.govoup.com In contrast, the l-cis isomer of this compound is substantially less potent in this regard. nih.gov The concentration of l-cis-diltiazem required to inhibit half the rate (IC₅₀) of sodium-induced calcium release was found to be 350 µmol/L, nearly 80 times higher than the IC₅₀ of 4.5 µmol/L for d-cis-diltiazem. nih.gov This indicates that while the d-cis isomer can significantly alter intramitochondrial calcium by blocking the mitochondrial Na+/Ca2+ exchanger, the direct effect of L-cis-diltiazem on this specific mitochondrial transport process is weak. nih.gov

Modulation of Sodium-Calcium Exchanger (NCX) Activity

Energy Metabolism and Mitochondrial Function

L-cis-diltiazem also exerts notable effects on cellular energy production, particularly under conditions of metabolic stress such as ischemia and reperfusion.

A key aspect of the cardioprotective effect of L-cis-diltiazem involves the preservation of cellular energy stores. nih.gov Studies utilizing 31P-NMR on isolated guinea pig hearts subjected to ischemia and reperfusion demonstrated that 10 µM L-cis-diltiazem preserved the intracellular content of adenosine (B11128) triphosphate (ATP). nih.gov Similarly, in isolated, perfused working rat hearts, ischemia was shown to decrease tissue levels of ATP. nih.gov Pretreatment with L-cis-diltiazem facilitated the recovery of metabolic levels, including ATP, during the reperfusion phase. nih.gov This energy-preserving effect is considered a significant component of its cardioprotective action and appears to be independent of Ca2+-channel blocking activity. nih.gov

Table 3: Effect of L-cis-Diltiazem on ATP Levels in Ischemic/Reperfused Heart Tissue

| Model | Condition | Treatment | Outcome | Source |

|---|---|---|---|---|

| Isolated Guinea Pig Hearts | 30 min global ischemia followed by 30 min reperfusion | 10 µM L-cis-diltiazem | Preserved intracellular ATP content during both ischemia and reperfusion. | nih.gov |

Table 4: Influence of d-cis-Diltiazem on Mitochondrial Respiration Parameters

| Condition | State 3 Respiration Rate (nanoatoms O/min/mg protein) | Oxidative Phosphorylation Rate | Key Finding | Source |

|---|---|---|---|---|

| Control (10 mmol/L KCl) | 230 | 651 | Baseline mitochondrial function. | oup.com |

| 10 mmol/L NaCl | 130 (45% decrease) | 361 (55% decrease) | Sodium inhibits respiration and phosphorylation. | oup.com |

Note: The effects on oxidative phosphorylation are primarily documented for d-cis-diltiazem, with L-cis-diltiazem showing significantly lower potency for the underlying mechanism of inhibiting mitochondrial Na+-induced Ca2+ release. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| L-cis-diltiazem |

| d-cis-diltiazem |

| Adenosine triphosphate (ATP) |

| Calcium |

| Carbonyl cyanide m-chlorophenylhydrazone (CCCP) |

| KB-R7943 (2-[2-[4-(4-nitrobenzyloxy) phenyl] ethyl] isothiourea methanesulphonate) |

| Nitrendipine |

| Sodium |

Influence on Oxidative Phosphorylation and Respiration

Oxidative Stress Pathways

L-cis-diltiazem has demonstrated a significant protective effect against cellular damage induced by hydrogen peroxide (H₂O₂), a key mediator of oxidative stress. In studies using isolated rat hearts, perfusion with H₂O₂ led to significant myocardial dysfunction, including increased left ventricular end-diastolic pressure and the release of lactate (B86563) dehydrogenase. nih.gov Pre-treatment with L-cis-diltiazem at a concentration of 15 µM was found to significantly attenuate these H₂O₂-induced derangements. nih.govoup.comjst.go.jp The protective mechanism appears to be linked to the compound's ability to inhibit the marked increase in intracellular sodium concentration ([Na+]i) that is otherwise induced by H₂O₂. nih.gov This effect is not unique to the L-cis isomer, as D-cis-diltiazem showed a similar attenuating capacity. nih.govualberta.cajci.org

| Experimental Model | Agent | Observed Effect | Conclusion |

| Isolated Perfused Rat Hearts | Hydrogen Peroxide (H₂O₂) | Increased left ventricular end-diastolic pressure, decreased ATP levels, increased lactate dehydrogenase release, and increased intracellular Na⁺. nih.gov | H₂O₂ induces significant cardiac injury and ionic imbalance. nih.gov |

| Isolated Perfused Rat Hearts | L-cis-diltiazem (15 µM) + H₂O₂ | Significant attenuation of H₂O₂-induced mechanical dysfunction and inhibition of the increase in intracellular Na⁺. nih.gov | L-cis-diltiazem protects against H₂O₂-induced cardiac derangements, partly by preventing Na⁺ overload. nih.gov |

Lipid peroxidation is a major consequence of oxidative stress, where free radicals attack lipids in cell membranes, leading to cellular damage. Investigations into the effect of L-cis-diltiazem on this process have revealed a notable stereospecificity. In a study using a piglet liver microsomal model, the free radical generator AAPH was used to induce lipid peroxidation. ualberta.canih.gov While the D-cis isomer of this compound showed a significant, dose-dependent inhibition of this process, L-cis-diltiazem did not exhibit a similar protective effect. ualberta.canih.govresearchgate.net The fluorescence emitted from microsomes treated with L-cis-diltiazem was not different from the control group, indicating a failure to protect the hepatic microsomal membrane from lipid peroxidation. ualberta.ca This suggests that the antioxidant properties of this compound concerning the inhibition of microsomal lipid peroxidation are specific to the D-cis stereoisomer. ualberta.caiomcworld.comiomcworld.com

| Isomer | Model | Inducer | Effect on Lipid Peroxidation |

| L-cis-diltiazem | Piglet Liver Microsomes | AAPH | No significant inhibition observed. ualberta.canih.gov |

| D-cis-diltiazem | Piglet Liver Microsomes | AAPH | Significant, dose-dependent inhibition. ualberta.canih.gov |

Investigations on Lipid Peroxidation

Signaling Pathways and Molecular Crosstalk

A primary and well-documented mechanism of action for L-cis-diltiazem involves its role as a selective blocker of cyclic nucleotide-gated (CNG) ion channels. ahajournals.orgabcam.co.jp These channels are crucial components of signaling pathways that are activated by the second messengers cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). ahajournals.orgbioone.org

L-cis-diltiazem's inhibitory action on these channels has been demonstrated across different biological systems:

Vascular Endothelial Cells: In these cells, L-cis-diltiazem markedly reduces adenosine-induced calcium (Ca²⁺) influx, a process mediated by CNG channels, thereby inhibiting endothelium-dependent vasorelaxation. ahajournals.org

Photoreceptor Cells: The CNG channel in photoreceptors contains a subunit that confers high-affinity inhibition by L-cis-diltiazem, highlighting its specific interaction within the visual signal transduction pathway. bioone.org

Olfactory System: L-cis-diltiazem is known to block the olfactory CNG channel, implicating it in the modulation of odorant signal transduction. jneurosci.org

Fungal Motility: In the fungus Blastocladiella emersonii, L-cis-diltiazem inhibits a cGMP-activated potassium (K⁺) channel (BeCNG1), which is involved in controlling the motility of its zoospores as part of a phototactic response. asm.orgox.ac.uk This inhibition prevents the membrane depolarization that is normally induced by cGMP. asm.org

This body of evidence establishes L-cis-diltiazem as a key pharmacological tool for studying cGMP- and cAMP-mediated signaling events that depend on the activation of CNG channels.

| System/Cell Type | Target Channel | Signaling Molecule | Effect of L-cis-diltiazem |

| Vascular Endothelium | CNG Channel (CNGA2) | cGMP/cAMP | Inhibits adenosine-induced Ca²⁺ influx and vasorelaxation. ahajournals.org |

| Photoreceptor Cells | CNG Channel | cGMP | High-affinity inhibition of the channel. bioone.org |

| Olfactory Neurons | Olfactory CNG Channel | cAMP | Blocks channel activity. jneurosci.org |

| Blastocladiella emersonii | cGMP-activated K⁺ Channel (BeCNG1) | cGMP | Inhibits channel, preventing membrane depolarization and affecting motility. asm.org |

Adenosine Receptor-Mediated Pathways (e.g., A2B Receptors)

Studies have revealed that L-cis-diltiazem can modulate signaling pathways initiated by adenosine, an endogenous nucleoside that plays crucial roles in various physiological processes, including vasodilation. cuhk.edu.hk Adenosine exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. cuhk.edu.hkdrugbank.com Research has particularly highlighted the involvement of the A2B receptor in the actions of L-cis-diltiazem.

In vascular endothelial cells, adenosine-induced calcium influx is a critical early event in endothelium-dependent relaxation. cuhk.edu.hk Investigations using H5V endothelial cells and primary cultured bovine aortic endothelial cells (BAECs) have shown that L-cis-diltiazem markedly reduces this adenosine-induced Ca2+ influx. cuhk.edu.hk This effect is consistent with the inhibition of CNG channels, as L-cis-diltiazem is a known selective inhibitor of these channels. abcam.comcuhk.edu.hk

The signaling cascade appears to involve the activation of A2B receptors by adenosine, which in turn stimulates adenylyl cyclases to produce cyclic adenosine monophosphate (cAMP). cuhk.edu.hk This increase in cAMP then activates CNGA2 channels, leading to Ca2+ influx. cuhk.edu.hk The inhibitory action of L-cis-diltiazem on this Ca2+ influx suggests that it targets the CNGA2 channels downstream of adenosine A2B receptor activation. cuhk.edu.hk This is further supported by findings that A2B receptor inhibitors, such as MRS-1754 and 8-SPT, also block the adenosine-induced Ca2+ rise. cuhk.edu.hk

Furthermore, in mouse aortic strips, L-cis-diltiazem was found to inhibit endothelial Ca2+ influx and reduce the vasorelaxation induced by NECA, an A2 adenosine receptor agonist. cuhk.edu.hk This provides functional evidence for the role of CNG channels, targeted by L-cis-diltiazem, in adenosine-mediated vasodilation through the A2B receptor pathway. cuhk.edu.hk

Table 1: Effect of L-cis-diltiazem on Adenosine-Mediated Responses

| Cell/Tissue Type | Agonist | Measured Response | Effect of L-cis-diltiazem | Implied Mechanism |

|---|---|---|---|---|

| H5V endothelial cells | Adenosine (100 µmol/L) | Ca2+ influx | Marked reduction | Inhibition of CNG channels (likely CNGA2) cuhk.edu.hk |

| Bovine aortic endothelial cells (BAECs) | Adenosine | Ca2+ influx | Marked reduction | Inhibition of CNG channels cuhk.edu.hk |

| Mouse aortic strips | NECA (A2 adenosine receptor agonist) | Vasorelaxation | Reduction | Inhibition of endothelial Ca2+ influx via CNG channels cuhk.edu.hk |

| Skeletal muscle resistance arterioles | Adenosine | Vasodilation | Attenuation | Inhibition of CNG channels involved in cAMP-dependent vasodilation nih.gov |

PLC Signaling Involvement

While the primary mechanism of L-cis-diltiazem in the context of adenosine signaling appears to be through the A2B receptor-cAMP-CNG channel axis, there is also evidence suggesting an interplay with Phospholipase C (PLC) signaling in other cellular contexts. frontiersin.org PLC represents a crucial family of enzymes that hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium release and protein kinase C (PKC) activation.

In studies on thyroid cells, the activation of an olfactory receptor (OR2H2) by its ligand led to an increase in intracellular calcium. frontiersin.org While a significant portion of this calcium increase was mediated by the classical olfactory signaling cascade involving adenylyl cyclase and CNG channels, a complete block was not achieved with CNG channel inhibitors like L-cis-diltiazem alone. frontiersin.org This suggested the involvement of an additional pathway. frontiersin.org

Further research in colorectal cancer cells has also implicated PLC in signaling cascades that can be modulated by compounds affecting calcium channels. plos.org In these cells, stimulation of an odorant receptor led to anti-proliferative and pro-apoptotic effects mediated by changes in intracellular calcium levels upon PLC activation. plos.org While this study used L-cis-diltiazem as a tool to investigate the involvement of CNG channels, it underscores the importance of considering parallel signaling pathways like PLC when evaluating the full mechanistic profile of channel modulators. plos.org

Table 2: Research Findings on L-cis-diltiazem and Related Signaling Pathways

| Study Focus | Cell/Tissue Model | Key Finding | Citation |

|---|---|---|---|

| Adenosine-induced Ca2+ influx | H5V endothelial cells, BAECs, mouse aortic strips | L-cis-diltiazem inhibits adenosine-induced Ca2+ influx and vasorelaxation, likely by blocking CNGA2 channels activated via the A2B receptor/cAMP pathway. | cuhk.edu.hk |

| Olfactory receptor signaling | Thyroid cells | L-cis-diltiazem partially blocked odorant-induced Ca2+ increase, suggesting a parallel PLC signaling pathway is also involved. | frontiersin.org |

| Odorant receptor signaling in cancer | HCT116 colorectal cancer cells | L-cis-diltiazem was used to show CNG channel involvement, while PLC was identified as a key mediator of the anti-proliferative effects of odorant receptor activation. | plos.org |

| Photoreceptor channels | Rod and cone photoreceptors | L-cis-diltiazem inhibits cyclic nucleotide-gated channels (CNGCs) by blocking the channel pore without affecting cGMP binding. | biorxiv.org |

| Cardioprotective effects | Guinea-pig left ventricular myocytes | L-cis-diltiazem inhibits voltage-dependent Na+ channels and lysophosphatidylcholine-induced currents, contributing to its cardioprotective effects. | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| L-cis-diltiazem |

| d-cis-diltiazem |

| Adenosine |

| NECA (5'-N-Ethylcarboxamidoadenosine) |

| MRS-1754 |

| 8-SPT (8-(p-Sulfophenyl)theophylline) |

| U73122 |

| Inositol 1,4,5-trisphosphate (IP3) |

| Diacylglycerol (DAG) |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) |

| cyclic adenosine monophosphate (cAMP) |

| cGMP (cyclic guanosine monophosphate) |

| Verapamil |

| Nifedipine |

Preclinical Pharmacological Investigations of L Cis Diltiazem

Cardioprotective Efficacy in Ischemia-Reperfusion Injury Models

Ischemia-reperfusion (I/R) injury is a complex phenomenon where tissue damage is exacerbated upon the restoration of blood flow to a previously ischemic area. Preclinical studies have explored the potential of L-cis-diltiazem to mitigate this form of injury in the heart.

Reduction of Infarct Size

A key indicator of cardiac damage following I/R is the infarct size, or the area of dead tissue. Research has demonstrated that L-cis-diltiazem can effectively limit this damage. In a pivotal in vivo study using an anesthetized rabbit model of myocardial ischemia, treatment with L-cis-diltiazem administered five minutes before reperfusion significantly limited the resulting infarct size in a dose-dependent manner. nih.govresearchgate.net This protective effect was achieved without depressing hemodynamic parameters, a notable difference from its isomer, D-cis-diltiazem. nih.govresearchgate.net The findings from this study were significant as they provided the first in vivo evidence of the cardioprotective action of L-cis-diltiazem, suggesting the compound affects critical events at the onset of reperfusion through a mechanism independent of significant Ca2+ channel blockade. nih.gov

| Experimental Model | Treatment | Key Finding | Reference |

|---|---|---|---|

| Anesthetized Rabbit; 15 min left circumflex artery occlusion, 360 min reperfusion | L-cis-diltiazem (1150 µg/kg) 5 min before reperfusion | Significantly limited infarct size in a dose-dependent manner. | nih.gov |

| Anesthetized Rabbit | D-cis-diltiazem (575 µg/kg) 5 min before reperfusion | Limited infarct size but was associated with slightly depressed hemodynamic parameters. | nih.gov |

Protection Against Myocardial Dysfunction

Beyond reducing tissue death, L-cis-diltiazem has shown efficacy in preserving the functional capacity of the heart muscle during I/R injury. In vitro studies have confirmed that L-cis-diltiazem protects against myocardial dysfunction. nih.govabcam.com In isolated, perfused working rat hearts subjected to ischemia and reperfusion, pretreatment with L-cis-diltiazem promoted the recovery of both mechanical function and metabolic balance. ualberta.ca Specifically, it attenuated the ischemia-induced increases in tissue levels of nonesterified fatty acids (NEFA). ualberta.ca

Further mechanistic studies in isolated guinea pig myocytes identified that L-cis-diltiazem exerts its cardioprotective effect by attenuating the increase in intracellular Ca2+ concentration ([Ca2+]i) that occurs during metabolic inhibition and subsequent energy repletion, a model for the Ca2+ overload seen in I/R injury. kyushu-u.ac.jp Both D-cis- and L-cis-diltiazem were also found to protect the myocardium against derangements induced by hydrogen peroxide, a reactive oxygen species involved in oxidative damage, partly by inhibiting the increase in intracellular sodium concentration. researchgate.net

Neuroprotective Potential

The primary neuroprotective research on L-cis-diltiazem has been concentrated on its effects as a selective inhibitor of cyclic nucleotide-gated (CNG) channels, which are critically involved in the function and pathology of retinal photoreceptors. abcam.combiorxiv.org

Retinal Degeneration Models (e.g., Retinitis Pigmentosa, Achromatopsia)

Hereditary retinal diseases like Retinitis Pigmentosa (RP) and Achromatopsia (ACHM) are often linked to the dysfunction of CNG channels in photoreceptor cells. biorxiv.orgresearchgate.net L-cis-diltiazem is a potent blocker of these channels, showing a much stronger effect than its D-cis enantiomer, particularly on rod photoreceptor CNG channels under the high cGMP conditions that mimic RP. biorxiv.org

However, its potential as a therapeutic agent in this context is complex and contested by experimental findings. In studies using organotypic retinal explant cultures from rd1 mice, a well-established model for RP, treatment with L-cis-diltiazem did not prevent photoreceptor degeneration. biorxiv.org Surprisingly, the research indicated that inhibiting CNG channels with L-cis-diltiazem actually exacerbated the loss of photoreceptors. biorxiv.orgbiorxiv.org

Photoreceptor Cell Viability

Direct assessment of photoreceptor cell viability has yielded results that challenge the neuroprotective hypothesis for L-cis-diltiazem in a general sense. Using TUNEL assays to label dying cells, studies on retinal explants from wild-type, rd1, and rd10 mice (models of RP) demonstrated that L-cis-diltiazem treatment led to a significant increase in photoreceptor cell death. biorxiv.orgnih.gov In wild-type retinas, L-cis-diltiazem was found to be toxic to photoreceptors at all tested concentrations, while in the rd1 model, it became toxic at concentrations above 50 μM. biorxiv.org In stark contrast, D-cis-diltiazem did not negatively impact cell viability in these models. biorxiv.org These findings suggest that, contrary to expectations, the activity of CNG channels may have a pro-survival role for rod photoreceptors in these specific degeneration models. nih.gov

| Retinal Model | Treatment | Effect on Photoreceptor Cell Viability (TUNEL Assay) | Reference |

|---|---|---|---|

| Wild-type (wt) mouse retinal explants | L-cis-diltiazem | Increased photoreceptor cell death (toxic). | biorxiv.orgnih.gov |

| rd1 mouse retinal explants (RP model) | L-cis-diltiazem | Increased photoreceptor cell death; exacerbated degeneration. | biorxiv.orgnih.gov |

| rd1 mouse retinal explants (RP model) | D-cis-diltiazem | No significant effect on cell death. | biorxiv.orgmdpi.com |

Renal Physiology and Fluid Clearance

While direct preclinical investigations into the specific effects of L-cis-diltiazem on renal physiology and fluid clearance are limited, studies on alveolar fluid clearance provide significant mechanistic insights that may be relevant. This relevance stems from the fact that CNG channels, a primary target of L-cis-diltiazem, are expressed in both the lung and the kidney. abcam.comphysiology.org

In a study on ventilated adult rats, L-cis-diltiazem's effect on alveolar fluid clearance was investigated. nih.govphysiology.org Under baseline (unstimulated) conditions, L-cis-diltiazem had no inhibitory effect on fluid clearance. nih.govphysiology.org However, when fluid clearance was stimulated by the β-adrenergic agonist terbutaline (B1683087), L-cis-diltiazem inhibited approximately 50% of the clearance. nih.gov This inhibition targeted the amiloride-insensitive pathway, which is thought to be mediated by CNG channels. physiology.orgphysiology.org When clearance was stimulated with dibutyryl-cGMP (DBcGMP), which directly activates these channels, L-cis-diltiazem also produced a significant inhibitory effect. nih.govphysiology.org These findings indicate that L-cis-diltiazem can modulate fluid transport in tissues where CNG channels are actively contributing to this process. nih.govnih.gov

| Condition (Rat Alveolar Model) | Inhibitor | Fractional Inhibition of Alveolar Fluid Clearance | Reference |

|---|---|---|---|

| Control (Unstimulated) | L-cis-diltiazem | No inhibitory effect | nih.govphysiology.org |

| Control (Unstimulated) | Amiloride (B1667095) | ~46% | nih.govphysiology.org |

| Terbutaline-Stimulated | L-cis-diltiazem | ~50% | nih.gov |

| Terbutaline-Stimulated | Amiloride + L-cis-diltiazem | ~80% (additive effect) | nih.gov |

| DBcGMP-Stimulated | L-cis-diltiazem | ~25% | nih.gov |

Alveolar Fluid Clearance Modulation

L-cis-diltiazem, an inhibitor of cyclic nucleotide-gated (CNG) cation channels, has been investigated for its role in modulating alveolar fluid clearance (AFC). physiology.orgnih.gov In preclinical studies on adult ventilated rats, L-cis-diltiazem on its own did not show an inhibitory effect on basal AFC. physiology.orgnih.gov However, its effects became apparent under conditions of stimulated AFC.

When AFC was stimulated with the β-adrenergic agonist terbutaline, which increased AFC by 85 ± 3%, L-cis-diltiazem alone inhibited the stimulated clearance to a level comparable to that of the epithelial sodium channel (ENaC) blocker, amiloride. physiology.orgnih.gov Specifically, terbutaline stimulation was found to recruit both amiloride-sensitive and L-cis-diltiazem-sensitive pathways. physiology.orgnih.govphysiology.org The combination of L-cis-diltiazem and amiloride resulted in an almost complete blockade of terbutaline-stimulated AFC, with the fractional inhibition reaching approximately 80%, a significantly greater inhibition than either agent alone. physiology.orgphysiology.org

Similarly, when AFC was stimulated with dibutyryl-cGMP (DBcGMP), which increased AFC by 36 ± 5%, L-cis-diltiazem inhibited about 25% of this stimulated clearance. physiology.orgphysiology.org In contrast to terbutaline, DBcGMP stimulation primarily recruited L-cis-diltiazem-sensitive pathways. physiology.orgnih.govphysiology.org The combined administration of L-cis-diltiazem and amiloride was additive, inhibiting a larger fraction of the DBcGMP-stimulated AFC compared to either inhibitor used individually. physiology.orgnih.govphysiology.org

Further studies involving continuous infusion of the β-agonist isoproterenol (B85558) for 72 hours in rats showed a 42% increase in AFC. nih.gov In these isoproterenol-treated animals, L-cis-diltiazem caused a 12% net decrease in AFC, compared to only a 5% decrease in vehicle-treated animals, suggesting that prolonged β-adrenoceptor stimulation enhances AFC through pathways sensitive to L-cis-diltiazem. nih.gov

These findings suggest that a component of Na+-driven alveolar fluid clearance is mediated by CNG channels, which are inhibited by L-cis-diltiazem, particularly following stimulation by substances that increase intracellular cGMP or cAMP. physiology.orgphysiology.orgphysiology.org

Interactive Data Table: Effect of L-cis-Diltiazem on Stimulated Alveolar Fluid Clearance

| Condition | Stimulant | Inhibitor(s) | Alveolar Fluid Clearance (% over 1h) | Fractional Inhibition (%) |

| Control | None | None | 18 ± 2 | N/A |

| Control | None | Amiloride | - | 46 ± 15 |

| Control | None | L-cis-diltiazem | - | No inhibitory effect |

| Stimulated | Terbutaline (10⁻⁴ M) | None | Increased by 85 ± 3% | N/A |

| Stimulated | Terbutaline (10⁻⁴ M) | L-cis-diltiazem | Reduced to control levels | ~40-50% |

| Stimulated | Terbutaline (10⁻⁴ M) | Amiloride + L-cis-diltiazem | Significantly below control | ~80% |

| Stimulated | DBcGMP (10⁻⁴ M) | None | Increased by 36 ± 5% | N/A |

| Stimulated | DBcGMP (10⁻⁴ M) | L-cis-diltiazem | Reduced to near control levels | ~25% |

| Stimulated | DBcGMP (10⁻⁴ M) | Amiloride | Reduced to near control levels | ~30% |

| Stimulated | DBcGMP (10⁻⁴ M) | Amiloride + L-cis-diltiazem | Below control levels | ~50% |

Note: Data compiled from studies in adult ventilated rats. physiology.orgnih.govphysiology.org

Amiloride-Insensitive Pathways

The investigation of L-cis-diltiazem has been crucial in understanding the amiloride-insensitive pathways of alveolar fluid clearance. physiology.org This fraction of Na+ transport is not blocked by amiloride, a well-known inhibitor of ENaC, and is thought to be mediated, at least in part, by CNG channels. physiology.orgphysiology.orgphysiology.org

Studies in rats demonstrated that while amiloride inhibited 40–50% of AFC under both normal and stimulated conditions, a significant portion of clearance remained. physiology.org L-cis-diltiazem had no effect on basal AFC, which is predominantly amiloride-sensitive. physiology.orgnih.gov However, its inhibitory action became prominent when amiloride-insensitive pathways were recruited. physiology.org

Stimulation with terbutaline, a β-adrenergic agonist, was found to activate both amiloride-sensitive and L-cis-diltiazem-sensitive pathways. physiology.orgphysiology.org The amiloride-insensitive component, which was sensitive to L-cis-diltiazem, increased five-fold after terbutaline stimulation. physiology.org When both amiloride and L-cis-diltiazem were administered together under terbutaline stimulation, AFC was almost completely blocked, indicating that these two drugs act on distinct pathways. physiology.org

Stimulation with DBcGMP, which increases intracellular cGMP, primarily recruited the L-cis-diltiazem-sensitive, amiloride-insensitive pathway. physiology.orgnih.govphysiology.org After DBcGMP stimulation, the amiloride-insensitive component increased threefold. physiology.org The combination of amiloride and L-cis-diltiazem produced an additive inhibitory effect on DBcGMP-stimulated AFC. physiology.orgphysiology.org These findings strongly suggest that the amiloride-insensitive fraction of Na+-driven alveolar fluid clearance is partly mediated through CNG channels that are activated by increased intracellular cGMP. physiology.orgnih.gov Other research has also pointed to alveolar CNGA1 channels, located in type I cells, as underlying the amiloride-insensitive component of lung liquid reabsorption. nih.gov

Interactive Data Table: Contribution of Amiloride-Sensitive vs. L-cis-Diltiazem-Sensitive Pathways to AFC

| Condition | Amiloride-Sensitive Component (Relative Increase) | L-cis-Diltiazem-Sensitive (Amiloride-Insensitive) Component (Relative Increase) |

| Control | 1-fold (Baseline) | 1-fold (Baseline) |

| Terbutaline Stimulation | 2-fold | 5-fold |

| DBcGMP Stimulation | Unchanged | 3-fold |

Note: Data derived from studies comparing component contributions under different stimulatory conditions in rats. physiology.org

Antiplatelet Mechanisms (in relation to related compounds)

While research on the direct antiplatelet mechanisms of L-cis-diltiazem is limited, studies on structurally related l-cis 1,5-benzothiazepine (B1259763) derivatives provide significant insights. The antiplatelet action appears to be a characteristic feature of the l-cis configuration in this chemical class, distinguishing it from the d-cis isomers like d-diltiazem. nih.govahajournals.org

A related compound, TA-993, which is an l-cis 4',8-dimethyl derivative of diltiazem (B1670644), has demonstrated notable antiplatelet effects. nih.govahajournals.org In vitro, TA-993 and its metabolites inhibited human platelet aggregation induced by a variety of agonists including collagen, ADP, epinephrine, platelet-activating factor, arachidonic acid, and the thromboxane (B8750289) A2 analog U-46619. nih.govahajournals.org One of its metabolites, MB3, was found to be particularly potent. nih.govahajournals.org The stereoselectivity of this action is highlighted by the fact that the d-isomer of MB3 was over 100 times less potent than the l-isomer. nih.govahajournals.org

Unlike acetylsalicylic acid (ASA), TA-993 was shown to inhibit both the primary and secondary phases of ADP-induced platelet aggregation and could also disaggregate existing platelet clumps. nih.gov Furthermore, its inhibitory effect was enhanced when used in combination with ASA. nih.gov